Spirodiclofen

Content Navigation

For formulators targeting resistant mite populations with prolonged cuticular residual activity, Spirodiclofen is the non-systemic ACCase inhibitor of choice.

- High logP (5.83) ensures strong leaf cuticle adhesion, optimal for SC formulations.

- Ovicidal action suppresses early-stage Tetranychid mites, enabling resistance rotation with abamectin.

- Strictly non-systemic, avoiding off-target translocation.

Procure with batch-specific purity and global shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

In water, 50 (pH 4); 190 (pH 7); both in ug/L at 20 °C

Synonyms

Canonical SMILES

Purity

Package Size

Spirodiclofen is a highly lipophilic, non-systemic tetronic acid derivative (keto-enol) primarily procured as a broad-spectrum acaricide. Functioning as a lipid biosynthesis inhibitor targeting acetyl-CoA carboxylase (ACCase), it disrupts mite development and fecundity. For industrial buyers and formulation scientists, its defining baseline properties are its exceptionally high octanol-water partition coefficient (logP ~5.83) and low aqueous solubility (~0.05 mg/L) [1]. These characteristics dictate its behavior in agricultural formulations, ensuring strong affinity for plant cuticular waxes and providing prolonged residual contact activity without translaminar or systemic translocation.

Research Fit

Substituting spirodiclofen with closely related in-class analogs (like spiromesifen or spirotetramat) or standard out-of-class acaricides (like abamectin) fundamentally alters formulation performance and application suitability. Spirotetramat is highly systemic (phloem and xylem mobile) and spiromesifen exhibits translaminar movement, whereas spirodiclofen is strictly non-systemic, remaining tightly bound to the leaf surface[1]. Furthermore, unlike abamectin, which acts rapidly on adult nervous systems, spirodiclofen acts slowly via lipid biosynthesis inhibition, offering superior ovicidal efficacy but lacking rapid adult knockdown[2]. Consequently, replacing spirodiclofen compromises formulations designed specifically for long-lasting cuticular retention and early-stage population suppression.

Substitution Risk

Lipid biosynthesis inhibition (ACCase) may not be replicated by METI or pyrethroid acaricides, altering resistance management context.

Reported low toxicity to predatory mites may not transfer to other chemical classes; verify IPM compatibility locally.

Limited cross-resistance to other ketoenols (e.g., spiromesifen) suggests rotational benefit, but class inference requires validation.

References

- [1] Nauen, R., et al. (2003). Spirodiclofen and Spiromesifen – Novel Acaricidal and Insecticidal Tetronic Acid Derivatives with a New Mode of Action. CHIMIA International Journal for Chemistry, 57(11), 698-702.

- [2] Abdelmaksoud, A. H., et al. (2018). Sublethal effects of spirodiclofen, abamectin and pyridaben on life-history traits and life-table parameters of two-spotted spider mite, Tetranychus urticae. Experimental and Applied Acarology, 75(1), 55-67.

Cuticular Retention vs. Spiromesifen

Spirodiclofen exhibits a distinct physicochemical profile compared to its closest structural analog, spiromesifen. Quantitative analysis demonstrates that spirodiclofen possesses a significantly higher partition coefficient (logP = 5.83) and lower water solubility (0.05 mg/L at 20°C) than spiromesifen (logP = 4.55, water solubility = 0.13 mg/L) [1]. This extreme lipophilicity ensures that spirodiclofen remains bound to the waxy plant cuticle, preventing systemic translocation and providing extended residual contact efficacy.

| Evidence Dimension | Octanol-water partition coefficient (logP) and aqueous solubility |

| Target Compound Data | Spirodiclofen: logP 5.83, solubility 0.05 mg/L |

| Comparator Or Baseline | Spiromesifen: logP 4.55, solubility 0.13 mg/L |

| Quantified Difference | Spirodiclofen is over an order of magnitude more lipophilic and less than half as water-soluble as spiromesifen. |

| Conditions | Standard physicochemical profiling (20°C). |

Buyers formulating non-systemic, long-lasting surface acaricides must select spirodiclofen over spiromesifen to maximize cuticular retention and minimize translaminar movement.

Developmental Efficacy vs. Abamectin

In comparative life-table studies against the two-spotted spider mite (Tetranychus urticae), spirodiclofen demonstrates a fundamentally different efficacy profile than the standard acaricide abamectin. While abamectin is highly toxic to adults, spirodiclofen exhibits vastly superior ovicidal activity and significantly elongates the developmental duration of surviving immatures (mean pre-adult duration of 10.04 days vs. 8.75 days for the untreated control) [1]. Furthermore, females treated with spirodiclofen exhibit severely reduced fecundity.

| Evidence Dimension | Ovicidal activity and developmental elongation |

| Target Compound Data | Spirodiclofen: Strong ovicidal activity, pre-adult duration 10.04 days |

| Comparator Or Baseline | Abamectin: Weak ovicidal activity (acts primarily as adulticide) |

| Quantified Difference | Spirodiclofen provides superior ovicidal control and suppresses reproduction, whereas abamectin lacks strong ovicidal properties. |

| Conditions | Laboratory bioassays on Tetranychus urticae life-history traits. |

Procurement for integrated pest management (IPM) formulations targeting egg and larval stages requires spirodiclofen rather than adulticides like abamectin.

ACCase Inhibition for Resistance Management

Spirodiclofen, as a cyclic keto-enol, bypasses traditional acaricide resistance mechanisms by directly inhibiting acetyl-CoA carboxylase (ACCase), a critical enzyme in arthropod lipid biosynthesis. Biochemical assays on related keto-enols demonstrate potent inhibition of spider mite ACCase with an IC50 of approximately 123 nM [1]. Because this target site (the carboxyltransferase domain of ACCase) is completely distinct from the targets of conventional acaricides like abamectin (GluCl channels) or pyridaben (METI), spirodiclofen exhibits no cross-resistance with these legacy chemistries.

| Evidence Dimension | Enzyme target affinity (ACCase IC50) and cross-resistance profile |

| Target Compound Data | Keto-enol class (spirodiclofen/spirotetramat): Inhibits mite ACCase (IC50 ~123 nM) |

| Comparator Or Baseline | Conventional acaricides (e.g., abamectin, pyridaben): Target nervous system or mitochondrial electron transport |

| Quantified Difference | Absolute mechanistic divergence, resulting in 0% target-site cross-resistance with legacy acaricides. |

| Conditions | Recombinant spider mite (Tetranychus urticae) ACCase inhibition assays. |

Agrochemical buyers must procure spirodiclofen to formulate resistance-breaking products in regions where mite populations have developed insensitivity to GluCl and METI inhibitors.

Long-Residual Surface Acaricides

Due to its extreme lipophilicity (logP 5.83) and low water solubility, spirodiclofen is the optimal active ingredient for suspension concentrates (SC) designed to adhere strictly to the waxy plant cuticle. This ensures prolonged residual control of mites without the risk of systemic dilution or off-target translocation [1].

Ovicidal and Larvicidal Products

Because spirodiclofen strongly inhibits lipid biosynthesis, it is uniquely suited for formulations targeting the egg and early developmental stages of Tetranychid mites. It should be procured for early-season application programs where population suppression via ovicidal action is prioritized over rapid adult knockdown [2].

Resistance-Breaking IPM Rotations

Spirodiclofen's unique mechanism of action—inhibition of the ACCase carboxyltransferase domain—makes it an essential procurement choice for resistance management programs. It is specifically deployed as a rotational partner to break cross-resistance in mite populations that no longer respond to abamectin or mitochondrial electron transport inhibitors [3].

Application Fit

References

- [1] Nauen, R., et al. (2003). Spirodiclofen and Spiromesifen – Novel Acaricidal and Insecticidal Tetronic Acid Derivatives with a New Mode of Action. CHIMIA International Journal for Chemistry, 57(11), 698-702.

- [2] Abdelmaksoud, A. H., et al. (2018). Sublethal effects of spirodiclofen, abamectin and pyridaben on life-history traits and life-table parameters of two-spotted spider mite, Tetranychus urticae. Experimental and Applied Acarology, 75(1), 55-67.

- [3] Lümmen, P., et al. (2014). The cyclic keto-enol insecticide spirotetramat inhibits insect and spider mite acetyl-CoA carboxylases. Pesticide Biochemistry and Physiology, 114, 1-6.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

Odor

Melting Point

UNII

GHS Hazard Statements

H350: May cause cancer [Danger Carcinogenicity];

H361f: Suspected of damaging fertility [Warning Reproductive toxicity];

H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Vapor Pressure

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Groups of Wistar Hsd/Cpb: Wu rats (about 200 g at treatment) were dosed with labeled spirodiclofen (radiopurity > 98%) in 10 mL/kg of 0.5% CMC suspension as follows (showing group designations in brackets): [6] single high dose (100 mg/kg, 4 M); [7] single low dose (including CO2 measurement) (2 mg/kg, 4 M); [8] single low dose (EPA basic test) (2 mg/kg, 4 M); [9] single low dose (2 mg/kg, 4 F); [10] 14 daily doses with 2 mg/kg/day non-radioactive a.i., then 1 labeled low dose (2 mg/kg, 4 M); and [13] single low dose, bile cannulation study (2 mg/kg, 6 M). In low dose groups, about 70% of administered dose was absorbed, with most of the label found in the urine, and about 12% of administered dose found in the bile. In the high dose (100 mg/kg) group, 61% of label was found in feces, vs. 35% in urine, suggesting saturable absorption at high dose levels. Very little label (0.05% of administered dose) was found in exhaled CO2. Peak plasma concentrations were observed between 2.5 hr to 3.9 hr in low dose groups, vs. 5.6 hr in high dose rats.

This study employed 2 male monkeys, each dosed with about 0.2 mg/kg spirodiclofen in a single treatment. The iv treatment was prepared as a PEG 200 solution in water, and the dermal treatment was a suspension of fine spirodiclofen crystals in water. The patch for the dermal treatment was removed after 8 hr, after which the application area was washed with 1% Ivory detergent solution followed by tape stripping and alcohol swab wiping. Monkeys were maintained in metabolism cages after dosing (except that the first 8 hr after the iv treatment was spent in a primate chair). Following iv dosing, urinary excretion was rapid: 64% of administered dose was obtained in urine within the first 8 hr, with an additional 18% in the next 16 hr. A total of 87% of dose was obtained in urine, and an additional 15% in cage debris/rinse (attributed primarily to urine). About 5% of administered dose was found in feces in the iv test. Measured recovery was slightly more than theoretical. Following dermal treatment, 1.1% of administered dose was found in urine, 0.3% in cage wash, and 0.2% in feces. Most of the dermally administered dose was found in the detergent swab process. An additional 9% was found in the patch or containment dome, and 10% was obtained with the alcohol swab step. Thus the dermal response from this one subject suggested only about 1.6% total absorption.

This study employed 5 male monkeys, each dosed dermally with an average of 0.04 mg/kg spirodiclofen as the SC 240 formulation in a single treatment, considered to represent a plausible field exposure level. About 2.0% of administered dose was recovered in urine plus cage rinse and other collected label attributed to urine. About 0.1% of administered dose was found in feces. Most of the material balance was found in skin wash soap swabs or ethanol extracts of the swabs (>74% of administered dose), plus small additional amounts in the patch, patch securing materials, tape strips, and alcohol swabs. Thus absorption was determined to be about 2.1% of administered dose.

Metabolism Metabolites

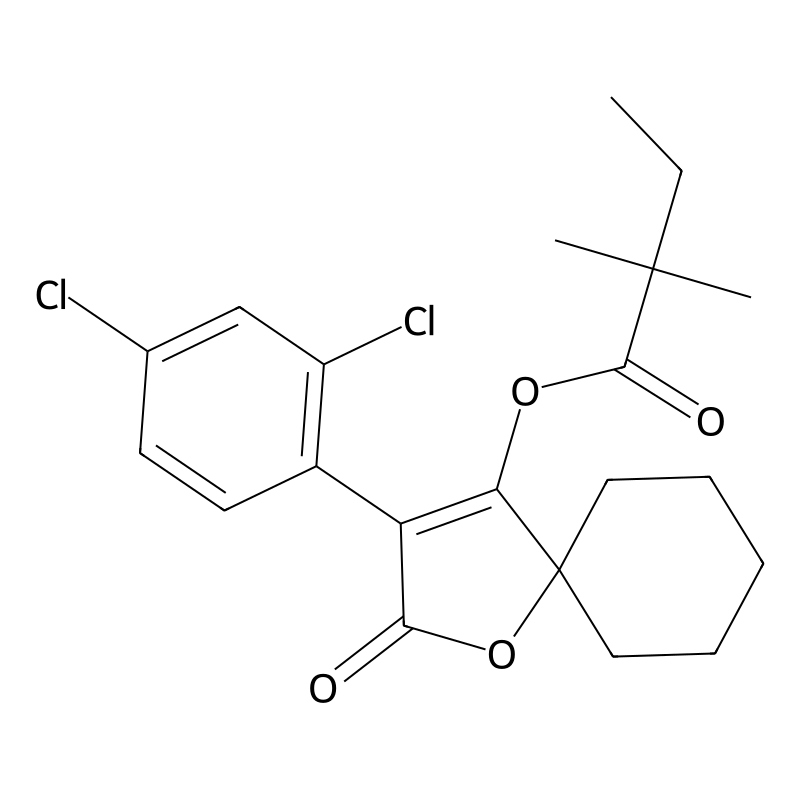

The primary initial product of ester cleavage (removing a 2,2-dimethylbutyric acid moiety) is designated BAJ 2510 (or BAJ 2740 enol). Two major products of this enol are the 4-OH and 3-OH addition products to the cyclohexyl ring, i.e. "4-OH BAJ 2510" and "3-OH BAJ 2510."

Groups of Wistar Hsd/Cpb: Wu rats (about 200 g at treatment) were dosed with labeled spirodiclofen (radiopurity > 98%) in 10 mL/kg of 0.5% CMC suspension as follows (showing group designations in brackets): single high dose (100 mg/kg, 4 M); single low dose (including CO2 measurement) (2 mg/kg, 4 M); single low dose (EPA basic test) (2 mg/kg, 4 M); single low dose (2 mg/kg, 4 F); 14 daily doses with 2 mg/kg/day non-radioactive a.i., then 1 labeled low dose (2 mg/kg, 4 M); and single low dose, bile cannulation study (2 mg/kg, 6 M). ... There was a sex difference in urinary metabolites: low dose females excreted 53% of administered dose as the enol, whereas low dose males excreted low amounts of the enol (< 5%), but instead favored subsequent hydroxylation of the cyclohexyl moiety of the enol at carbon 3 or 4. Positions of the ring hydroxyls in the plain of the ring (designated "e" for equitorial) were most abundant: low dose males had 26% to 30% of administered label as the 3-hydroxy-enol (e) metabolite, and 13% to 15% of administered label as the 4-hydroxy-enol (e) metabolite. The associated axial "a" isomers with the hydroxyls perpendicular to the ring were comparatively minor metabolites. The combined 3- and 4-hydroxy-enol metabolites in females constituted only 17% of administered dose. There were no other common urinary metabolites. Pre-treatment with unlabeled low doses of spirodiclofen for 2 weeks had no obvious effect on metabolism. Fecal metabolism yielded 1 to 4% of parent spirodiclofen after low dose exposure, compared to 16% in high dose males (consistent with reduced absorption). The enol constituted 4 to 7% of administered dose in feces of low-dose non-cannulated rats (16% in high dose M), with 3- and 4-hydroxy-enol (e) metabolites as modest contributors (1% to 7% of administered dose for each of these isomers). Fecal metabolites included a few percent of mandelic acid-cyclohexyl-methyl esters (created by oxidatively opening the 5-membered ring at the location of the enol hydroxyl group), and subsequent metabolic products. Glucuronides were not observed in feces. The two most common bile residues were the OH-enol glucuronide and 3-hydroxy-enol (e) (3% and 4% of administered dose, respectively).

At week 20, blood samples were taken from 4 dogs per sex at the high dose (600 ppm) at 0, 2, 4, 7, and 24 hours after feeding. Plasma concentrations of BAJ 2740 and the metabolite BAJ 2510 were evaluated by high performance liquid chromatography (HPLC). BAJ 2740 was below the limit of quantification since it was rapidly cleaved by esterases in plasma and liver to the metabolite BAJ 2510. No other metabolites were identified. Week 20 high dose group mean concentrations of metabolite BAJ 2510 in plasma were 24.8, 17.6, 19.1, 26.7, and 32.4 nmol/mL for males and 26.8, 15.9, 15.8, 25.0, and 28.1 nmol/mL in females at 0, 2, 4, 7, and 24 hours after feeding respectively. BAJ 2510 was also quantified in urine samples taken from 3 female and 1 male high dose (600 ppm) dogs at week 28. One hour after receiving treated diet, dogs were placed in metabolism cages for 5 hours. Urine volumes were 74, 281, and 305 mL in females and 18.6 mL in the male. BAJ 2510 concentrations in urine were 0.46, 0.16, and 0.12 umol/mL in females and 0.05 umol/mL in the male respectively.

Wikipedia

Biological Half Life

Groups of Wistar Hsd/Cpb: Wu rats (about 200 g at treatment) were dosed with labeled spirodiclofen (radiopurity > 98%) in 10 mL/kg of 0.5% CMC suspension as follows (showing group designations in brackets): single high dose (100 mg/kg, 4 M); single low dose (including CO2 measurement) (2 mg/kg, 4 M); single low dose (EPA basic test) (2 mg/kg, 4 M); single low dose (2 mg/kg, 4 F); 14 daily doses with 2 mg/kg/day non-radioactive a.i., then 1 labeled low dose (2 mg/kg, 4 M); and single low dose, bile cannulation study (2 mg/kg, 6 M). ... Plasma radioactivity typically dropped about 10-fold in all groups between 8 hr and 24 hr after dosing (plasma phase 1 elimination t 1/2 values were 2.4 hr to 4.2 hr). This is consistent with swift clearance from organs and tissues as previously reported. ...

Use Classification

Acaricides, Insecticides

Methods of Manufacturing

Analytic Laboratory Methods

Technical grade by RP HPLC; product by GC. Residues in soil and water by HPLC/MS/MS; in plants by GC/ECD and GC/MS.

Storage Conditions

Recommended minimum transport/storage temperature: -10 °C (14 °F); Recommended maximum transport/storage temperature: 40 °C (104 °F). /Envidor 2 SC Miticide/

Stability Shelf Life

Explore Compound Types